molecular formula C10H7N3 B3036509 3-Aminoquinoline-8-carbonitrile CAS No. 347146-19-4

3-Aminoquinoline-8-carbonitrile

Cat. No.: B3036509
CAS No.: 347146-19-4
M. Wt: 169.18 g/mol
InChI Key: ZSTSAMJBZLEZOA-UHFFFAOYSA-N
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Description

3-Aminoquinoline-8-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group at the 3-position and a cyano group at the 8-position makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

3-Aminoquinoline-8-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Medicine: Explored for its antimalarial properties, similar to other quinoline derivatives.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Safety and Hazards

The safety data sheet for 3-Aminoquinoline indicates that it may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, be toxic in contact with skin, and be toxic if swallowed .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of “3-Aminoquinoline-8-carbonitrile” could be in the development of new drugs and in the advancement of synthetic organic chemistry .

Mechanism of Action

Target of Action

3-Aminoquinoline-8-carbonitrile is a derivative of the 8-aminoquinoline class of compounds . The primary targets of 8-aminoquinolines are the exo-erythrocytic liver stages of the malaria parasite . They are effective against the persistent liver stage of the hypnozoite forming strains Plasmodium vivax and Plasmodium ovale, as well as Stage V gametocytes of Plasmodium falciparum .

Mode of Action

It is suggested that they may be acting by generating reactive oxygen species or by interfering with the electron transport in the parasite . They may also bind to and alter the properties of protozoal DNA .

Biochemical Pathways

8-Aminoquinolines affect the biochemical pathways of the malaria parasite. They interfere with the parasite’s energy supply by disrupting its mitochondrial functions . This leads to the death of the parasite.

Pharmacokinetics

The pharmacokinetics of 8-aminoquinolines involve absorption, distribution, metabolism, and excretion (ADME). They can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight has been found to affect the clearance and volume parameters for all compounds .

Result of Action

The result of the action of this compound is the death of the malaria parasite. By disrupting the parasite’s energy supply and possibly altering its DNA, the compound effectively kills the parasite, preventing the progression of the disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes can affect the compound’s action . More research is needed to fully understand these influences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoline-8-carbonitrile typically involves the reaction of 3-aminoquinoline with cyanogen bromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained around 0-5°C to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the production time.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products:

    Oxidation: Nitroquinoline derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Comparison with Similar Compounds

    Quinoline-8-carbonitrile: Lacks the amino group at the 3-position, making it less reactive in certain chemical reactions.

    3-Aminoquinoline: Lacks the cyano group at the 8-position, affecting its biological activity.

    8-Aminoquinoline: Similar structure but different substitution pattern, leading to varied biological effects.

Uniqueness: 3-Aminoquinoline-8-carbonitrile is unique due to the presence of both the amino and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-aminoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTSAMJBZLEZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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